molecular formula C13H19BrO B1271000 1-(3-Bromopropoxy)-4-tert-butylbenzene CAS No. 3245-63-4

1-(3-Bromopropoxy)-4-tert-butylbenzene

Cat. No. B1271000
CAS RN: 3245-63-4
M. Wt: 271.19 g/mol
InChI Key: ICMBGLLJDBJDQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided studies. For instance, the bromination of 1,3,5-tri-tert-butylbenzene is discussed, where high bromine concentrations lead to a clustered polybromide transition state . Similarly, the synthesis of 1,4-di-tert-butyl-2-bromobenzene and related dibromobenzenes is achieved through the reaction of 1,4-di-tert-butylbenzene with bromine and iron as a catalyst . These studies suggest that the synthesis of "1-(3-Bromopropoxy)-4-tert-butylbenzene" would likely involve a bromination step, potentially under conditions that favor selective bromination at the desired position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be influenced by the presence of tert-butyl groups, as seen in the study of polyimides derived from unsymmetric di-tert-butylbenzene, which exhibit low dielectric constants and high organosolubility due to increased interchain distances . The structure of "1-(3-Bromopropoxy)-4-tert-butylbenzene" would similarly be expected to display characteristics influenced by the tert-butyl group, such as steric hindrance affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds is highlighted in several studies. For example, the dimagnesiated derivative of di-tert-butylbenzene undergoes reactions such as hydrolysis and halogenation . The electrophosphorescent intermediate synthesized in another study involves a brominated aromatic compound reacting with amino acids and hydrazine . These reactions indicate that "1-(3-Bromopropoxy)-4-tert-butylbenzene" could participate in various chemical transformations, potentially including reactions with nucleophiles due to the presence of the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are diverse. The introduction of tert-butyl groups can lead to low moisture absorption and high glass transition temperatures, as seen in the novel polyimides . The presence of bromine can also affect the solubility and reactivity of the compounds. For "1-(3-Bromopropoxy)-4-tert-butylbenzene," one would expect similar properties, such as solubility in organic solvents and a relatively high glass transition temperature, depending on the polymerization or interaction with other chemical entities.

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • (Komen & Bickelhaupt, 1996): This study discusses the preparation of derivatives of 1,3-Di-tert-butylbenzene, which is closely related to 1-(3-Bromopropoxy)-4-tert-butylbenzene. The process involves the synthesis of arylphosphines, illustrating its utility in the development of new chemical entities.
    • (Bailey et al., 2006): This paper explores the reaction of similar compounds with lithium-bromine, indicating its relevance in organometallic chemistry and synthesis methodologies.
  • Polymer Chemistry :

    • (Morgan et al., 2010): The research demonstrates the use of alkoxybenzenes, including (3-bromopropoxy)benzene, in polymer chemistry, particularly in polyisobutylene polymerizations, which is a critical process in developing new polymer materials.
    • (Yang & Storey, 2015): This study further emphasizes the role of compounds like (3-bromopropoxy)benzene in polymer chemistry, showcasing its application in end-quenching of polyisobutylene with different catalysts.
  • Materials Science :

    • (Chern & Tsai, 2008): This paper discusses the development of polyimides with low dielectric constants using derivatives of tert-butylbenzene, indicating its potential application in the field of electronic materials.
    • (Liaw & Liaw, 1996): Similar to the above, this research involves the synthesis of polyimides from diamines containing bulky tert-butyl substituent, highlighting its importance in creating high-performance polymers.

Safety And Hazards

Safety data sheets for similar compounds suggest that they may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-(3-bromopropoxy)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMBGLLJDBJDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364628
Record name 1-(3-Bromopropoxy)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropoxy)-4-tert-butylbenzene

CAS RN

3245-63-4
Record name 1-(3-Bromopropoxy)-4-tert-butylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Łażewska, A Olejarz-Maciej, D Reiner… - International journal of …, 2020 - mdpi.com
Dual target ligands are a promising concept for the treatment of Parkinson’s disease (PD). A combination of monoamine oxidase B (MAO B) inhibition with histamine H 3 receptor (H 3 R…
Number of citations: 13 www.mdpi.com

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